molecular formula C15H15N9O B2608897 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1797026-80-2

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2608897
M. Wt: 337.347
InChI Key: AZLHJBNKZFJDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole, pyridazine, piperazine, and pyrimidine .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . The presence of multiple functional groups in the molecule suggests a complex structure with potential for diverse chemical interactions.

Scientific Research Applications

Antibacterial Properties

A study by Tucker et al. (1998) explored the antibacterial properties of a series of piperazinyl oxazolidinones, highlighting the structural activity relationships within this class of synthetic antibacterial agents. These compounds, including derivatives of pyridine, pyridazine, and pyrimidine, have shown effectiveness against gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus, with some exhibiting in vivo potency comparable to linezolid (Tucker et al., 1998).

Synthesis of Heterocyclic Compounds

Research by El-Gaby et al. (2003) and Gaby et al. (2003) detailed the synthesis of novel heterocyclic compounds, including pyrimido and pyridazino derivatives, through reactions involving 4-cyano-5,6-dimethyl-3-pyridazinone. These studies elucidate methods for creating a variety of compounds with potential pharmaceutical applications, including antimicrobial and anticancer activities (El-Gaby et al., 2003) (Gaby et al., 2003).

Pharmacokinetics and Metabolism

Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to the chemical structure of interest. This research provides insights into the drug's elimination processes, involving both metabolism and renal clearance, and identifies the major metabolic pathways (Sharma et al., 2012).

Herbicidal Activity

Hilton et al. (1969) explored the modes of action of pyridazinone herbicides, identifying their inhibitory effects on photosynthesis and the Hill reaction in plants. This research offers a foundational understanding of the phytotoxicity mechanisms of pyridazinone chemicals, contributing to the development of more effective herbicides (Hilton et al., 1969).

Anticonvulsant Properties

Georges et al. (1989) studied the crystal structures of three anticonvulsant compounds with central heteroaromatic linkers, including pyridazines and pyrimidines. This research enhances our understanding of the structural requirements for anticonvulsant activity and provides insights into the electronic properties of these drugs (Georges et al., 1989).

properties

IUPAC Name

pyrimidin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9O/c25-15(14-17-4-1-5-18-14)23-8-6-22(7-9-23)12-2-3-13(21-20-12)24-11-16-10-19-24/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLHJBNKZFJDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

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